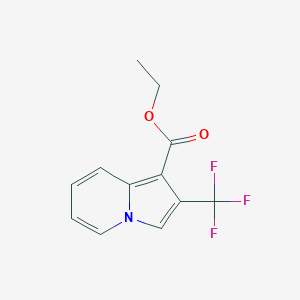
Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. The trifluoromethyl group attached to the indolizine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)indolizine-1-carboxylate typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction of pyridine derivatives with suitable electrophiles.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indolizine ring to a more saturated system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indolizine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of ethyl 2-(trifluoromethyl)indolizine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. Specific pathways and targets depend on the compound’s application, such as inhibiting enzyme activity in cancer cells or binding to microbial proteins to exert antimicrobial effects.
相似化合物的比较
Similar Compounds
Ethyl indolizine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-(trifluoromethyl)indolizine-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-(Trifluoromethyl)indole: Contains a similar trifluoromethyl group but lacks the fused pyridine ring.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the indolizine ring system. This combination imparts distinct chemical stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
ethyl 2-(trifluoromethyl)indolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-8(12(13,14)15)7-16-6-4-3-5-9(10)16/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUJQIHAAUJWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)
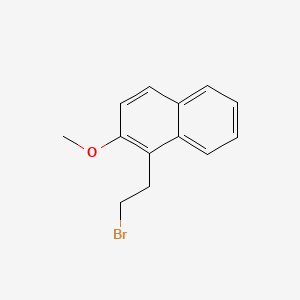
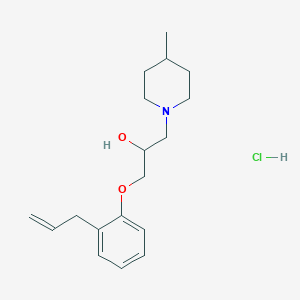
![N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2744170.png)
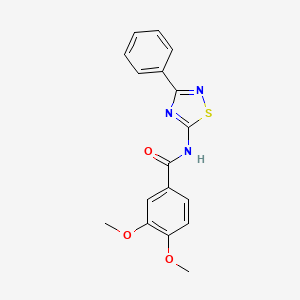
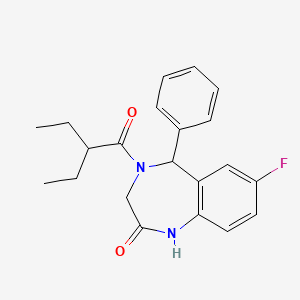
![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2744174.png)
![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)
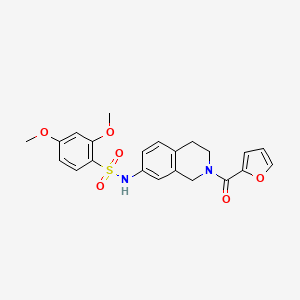
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2744177.png)
![1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744178.png)
![[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B2744179.png)


